molecular formula C26H25N5O3 B2606535 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one CAS No. 1251678-61-1

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B2606535
CAS No.: 1251678-61-1
M. Wt: 455.518
InChI Key: DXVVTDLBIQFPTC-UHFFFAOYSA-N
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Description

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a 1,2,4-oxadiazole ring, a dihydropyridinone ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the dihydropyridinone ring: This involves the condensation of an appropriate β-keto ester with an aldehyde or ketone, followed by cyclization.

    Attachment of the piperazine moiety: This step involves the reaction of the dihydropyridinone intermediate with a phenylpiperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the dihydropyridinone ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methylphenyl)-1,2,4-oxadiazole: A simpler analog lacking the dihydropyridinone and piperazine moieties.

    1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one: An analog without the oxadiazole ring.

    3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl: A fragment of the compound with only the oxadiazole ring and the methylphenyl group.

Uniqueness

The uniqueness of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one lies in its combination of multiple pharmacophores within a single molecule. This structural complexity may confer unique biological activities and therapeutic potential not seen in simpler analogs.

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-19-8-5-6-11-21(19)24-27-25(34-28-24)22-12-7-13-31(26(22)33)18-23(32)30-16-14-29(15-17-30)20-9-3-2-4-10-20/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVTDLBIQFPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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